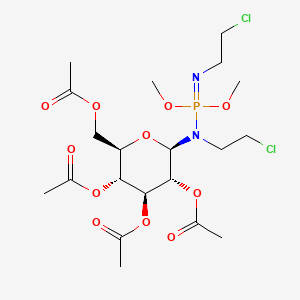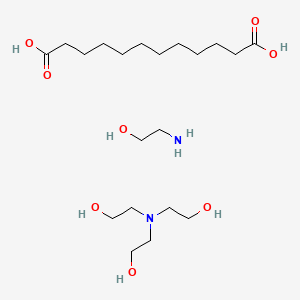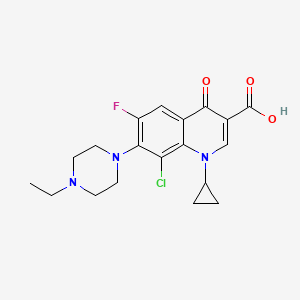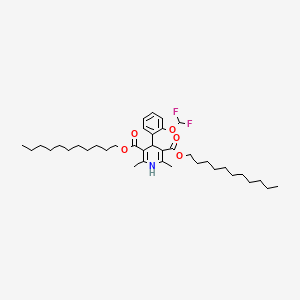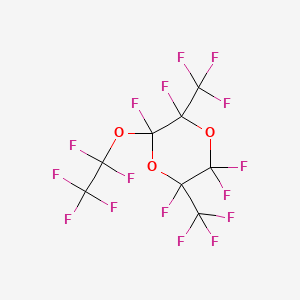
Maleic acid, monohydrazide, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’hydrazide maléique de sodium est un dérivé de l’hydrazide maléique, un régulateur de croissance des plantes connu pour sa capacité à inhiber la division cellulaire sans affecter l’élargissement des cellules. Ce composé est largement utilisé en agriculture pour prévenir la germination des cultures stockées telles que les pommes de terre, les oignons et l’ail. Il est également utilisé pour contrôler la croissance des pommes de terre volontaires laissées dans les champs après la récolte .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La préparation de l’hydrazide maléique de sodium implique généralement la réaction de l’anhydride maléique avec l’hydrate d’hydrazine. Le processus comprend le chauffage et la réaction de l’hydrate d’hydrazine avec de l’acide sulfurique dilué en présence d’un catalyseur composé de terres rares. L’anhydride maléique est ensuite ajouté au mélange, ce qui conduit à une réaction de fermeture de cycle. Le produit résultant est neutralisé avec un alcali inorganique pour obtenir l’hydrazide maléique .
Méthodes de production industrielle : Pour la production industrielle, le processus de synthèse est optimisé afin d’assurer un rendement et une pureté élevés. L’utilisation de l’acide sulfurique comme solvant est courante en raison de son efficacité pour atteindre un rendement de 75 à 89 %. La teneur résiduelle en hydrazine est contrôlée pour être inférieure à 2 ppm afin de respecter les normes internationales .
Analyse Des Réactions Chimiques
Types de réactions : L’hydrazide maléique de sodium subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des dérivés de l’acide maléique.
Réduction : Les réactions de réduction peuvent le convertir en différents dérivés de l’hydrazine.
Substitution : Il peut participer à des réactions de substitution avec divers réactifs pour former de nouveaux composés.
Réactifs et conditions courants :
Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Agents réducteurs : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont fréquemment utilisés.
Réactifs de substitution : Les halogènes et les agents alkylants sont souvent utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent l’acide maléique, des dérivés de l’hydrazine et divers composés substitués de l’hydrazide maléique .
4. Applications de la recherche scientifique
L’hydrazide maléique de sodium a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur de divers composés chimiques.
Biologie : En biologie végétale, il est utilisé pour étudier la régulation de la division cellulaire et de la croissance.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique en raison de sa capacité à inhiber la prolifération cellulaire.
Applications De Recherche Scientifique
Sodium maleic hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: In plant biology, it is employed to study the regulation of cell division and growth.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to inhibit cell proliferation.
Mécanisme D'action
Le mécanisme d’action de l’hydrazide maléique de sodium implique l’inhibition de la division cellulaire en interférant avec la synthèse et la réparation de l’ADN. Il affecte l’expression des gènes liés au développement du méristème, à la division cellulaire et à la signalisation des phytohormones. Cela conduit à la suppression de la croissance des bourgeons apicaux et axillaires chez les plantes .
Composés similaires :
Hydrazide maléique : Le composé parent, utilisé de manière similaire comme régulateur de croissance des plantes.
Hydrazide maléique de potassium : Une autre forme saline à plus haute solubilité dans l’eau, utilisée dans des applications similaires.
Hydrazide maléique de diéthanolamine : Une formulation commerciale utilisée en agriculture.
Unicité : L’hydrazide maléique de sodium est unique en raison de ses effets inhibiteurs spécifiques sur la division cellulaire sans affecter l’élargissement des cellules. Cette propriété la rend particulièrement utile dans les applications agricoles où une croissance contrôlée est souhaitée .
Comparaison Avec Des Composés Similaires
Maleic Hydrazide: The parent compound, used similarly as a plant growth regulator.
Potassium Maleic Hydrazide: Another salt form with higher water solubility, used in similar applications.
Diethanolamine Maleic Hydrazide: A commercial formulation used in agriculture.
Uniqueness: Sodium maleic hydrazide is unique due to its specific inhibitory effects on cell division without affecting cell enlargement. This property makes it particularly useful in agricultural applications where controlled growth is desired .
Propriétés
Numéro CAS |
7417-36-9 |
|---|---|
Formule moléculaire |
C4H5N2NaO3 |
Poids moléculaire |
152.08 g/mol |
Nom IUPAC |
sodium;(Z)-4-hydrazinyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C4H6N2O3.Na/c5-6-3(7)1-2-4(8)9;/h1-2H,5H2,(H,6,7)(H,8,9);/q;+1/p-1/b2-1-; |
Clé InChI |
AELFEMCETQQALA-ODZAUARKSA-M |
SMILES isomérique |
C(=C\C(=O)[O-])\C(=O)NN.[Na+] |
SMILES canonique |
C(=CC(=O)[O-])C(=O)NN.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


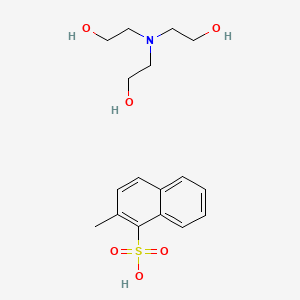
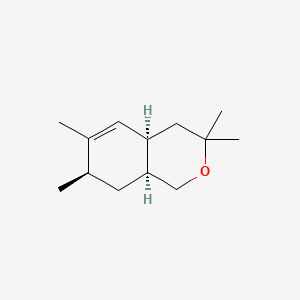
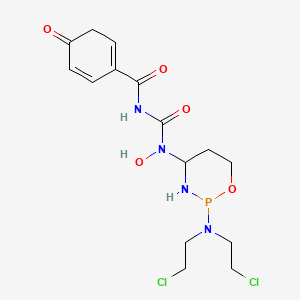
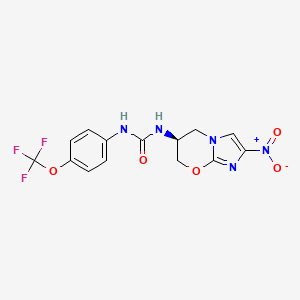
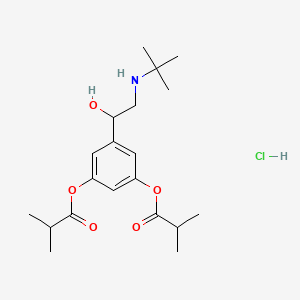
![N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12699751.png)


